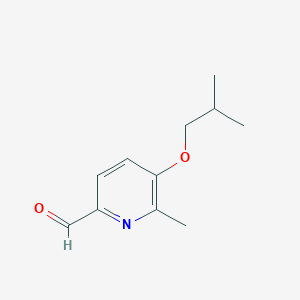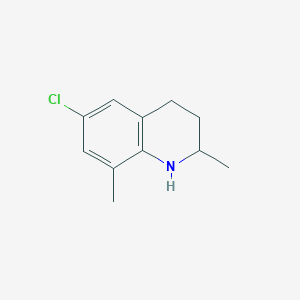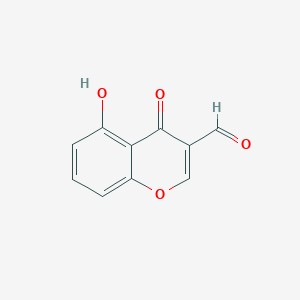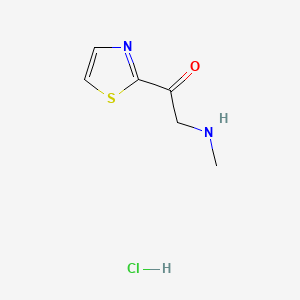
2-(Methylamino)-1-(thiazol-2-yl)ethanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylamino)-1-(thiazol-2-yl)ethanone hydrochloride is a chemical compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-1-(thiazol-2-yl)ethanone hydrochloride typically involves the reaction of thiazole derivatives with methylamine under controlled conditions. One common method involves the use of oxime acetates and xanthates in a copper-catalyzed annulation reaction. This reaction proceeds under redox-neutral conditions and does not require additives or ligands .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methylamino)-1-(thiazol-2-yl)ethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-(Methylamino)-1-(thiazol-2-yl)ethanone hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 2-(Methylamino)-1-(thiazol-2-yl)ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, thiazole derivatives are known to inhibit enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are involved in neurotransmitter regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminobenzothiazole: This compound is structurally similar and also exhibits diverse biological activities.
Thiazol-2-yl ethers: These compounds are synthesized using similar methods and have comparable chemical properties.
Uniqueness
2-(Methylamino)-1-(thiazol-2-yl)ethanone hydrochloride is unique due to its specific substitution pattern and the presence of both methylamino and thiazole functional groups. This combination of functional groups contributes to its distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C6H9ClN2OS |
|---|---|
Molekulargewicht |
192.67 g/mol |
IUPAC-Name |
2-(methylamino)-1-(1,3-thiazol-2-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C6H8N2OS.ClH/c1-7-4-5(9)6-8-2-3-10-6;/h2-3,7H,4H2,1H3;1H |
InChI-Schlüssel |
DWDABFJBJFSTPR-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC(=O)C1=NC=CS1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


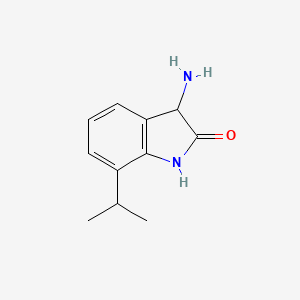

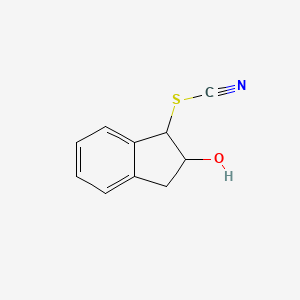
![3',4'-Dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-OL](/img/structure/B11904635.png)
